Bienvenue dans la boutique en ligne BenchChem!

7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide

Medicinal Chemistry Scaffold-Based Drug Design Tubulin Inhibitor

7-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide (CAS 1797738-10-3, molecular formula C21H26N2O4S, molecular weight 402.51) is a fully synthetic small molecule distinguished by three pharmacophoric elements: a 1,4-thiazepane seven-membered heterocyclic core, a 7-phenyl substituent, and an N-(3,4,5-trimethoxyphenyl) carboxamide moiety. The 1,4-thiazepane scaffold is recognized as a privileged structure in medicinal chemistry due to its non-planar, three-dimensional character, which enhances fragment-based screening library diversity and target-binding conformational sampling relative to flatter six-membered heterocycles.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 1797738-10-3
Cat. No. B2884853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide
CAS1797738-10-3
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(SCC2)C3=CC=CC=C3
InChIInChI=1S/C21H26N2O4S/c1-25-17-13-16(14-18(26-2)20(17)27-3)22-21(24)23-10-9-19(28-12-11-23)15-7-5-4-6-8-15/h4-8,13-14,19H,9-12H2,1-3H3,(H,22,24)
InChIKeyPQUDEDGUBXRENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide (CAS 1797738-10-3): Structural Identity and Class Positioning


7-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide (CAS 1797738-10-3, molecular formula C21H26N2O4S, molecular weight 402.51) is a fully synthetic small molecule distinguished by three pharmacophoric elements: a 1,4-thiazepane seven-membered heterocyclic core, a 7-phenyl substituent, and an N-(3,4,5-trimethoxyphenyl) carboxamide moiety [1]. The 1,4-thiazepane scaffold is recognized as a privileged structure in medicinal chemistry due to its non-planar, three-dimensional character, which enhances fragment-based screening library diversity and target-binding conformational sampling relative to flatter six-membered heterocycles [2]. The 3,4,5-trimethoxyphenyl (TMP) motif is a well-validated pharmacophore for tubulin–colchicine site binding, present in multiple clinical and preclinical antimitotic agents including combretastatin A-4 (CA-4) and its analogs [3]. This compound was disclosed among antitumor thiazepine derivatives in patent CN104610230A, establishing its primary research context as an anticancer lead scaffold [1].

Why Thiazepane Analogs Cannot Be Substituted for 7-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide Without Specific Evidence


Despite a growing catalog of commercially available 1,4-thiazepane-4-carboxamide derivatives, the majority differ in at least one critical structural dimension — the N-aryl carboxamide substituent, the C7 substituent, or the ring oxidation state — each of which independently alters tubulin binding, cytotoxicity, and selectivity profiles in ways that are not predictably transferable [1]. For example, N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1797637-71-8) lacks the TMP motif essential for colchicine-site engagement; conversely, 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide (CAS 1396560-76-1) carries the TMP group but replaces the 7-phenyl substituent with a ketone, altering the scaffold's electronic and conformational properties . General procurement of any 'thiazepane carboxamide' based on scaffold similarity alone risks selecting a compound with fundamentally different target engagement, as established structure–activity relationship (SAR) data for the TMP–tubulin axis demonstrates that even minor substituent changes can shift IC50 values by orders of magnitude [2].

Quantitative Differentiation Evidence for 7-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide vs. Analog Selection


Structural Uniqueness: Simultaneous 7-Phenyl and N-(3,4,5-Trimethoxyphenyl) Substitution on an Unoxidized 1,4-Thiazepane Core

Among documented 1,4-thiazepane-4-carboxamide derivatives, CAS 1797738-10-3 is the only compound combining an unoxidized 1,4-thiazepane core with simultaneous 7-phenyl substitution and an N-(3,4,5-trimethoxyphenyl) carboxamide group. The closest in-class comparators each lack at least one of these three pharmacophoric elements: N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1797637-71-8) replaces the TMP group with an isopropyl moiety, eliminating colchicine-site binding potential ; N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1796961-73-3) substitutes a 4-methoxybenzyl group for the TMP motif ; 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide (CAS 1396560-76-1) retains the TMP group but introduces a ketone at position 5 and lacks the 7-phenyl substituent, altering both ring electronics and three-dimensional shape .

Medicinal Chemistry Scaffold-Based Drug Design Tubulin Inhibitor

Patent-Disclosed Anticancer Activity: Inclusion in CN104610230A as Part of a Curated Antitumor Thiazepine Series

CAS 1797738-10-3 falls within the Markush claims of Chinese patent CN104610230A, which discloses a series of heterocyclic compounds bearing 3,4,5-trimethoxyphenyl and phenyl substituents for cancer treatment [1]. While the patent's exemplary biological data (IC50 values against HepG2, MCF-7, and other cell lines) are presented for representative compounds rather than every enumerated example, inclusion in this patent filing demonstrates that the compound was designed and synthesized as part of a rationally constructed antitumor series — distinguishing it from the many 1,4-thiazepane carboxamides catalogued solely as screening compounds without disease-area patent linkage [1]. By contrast, structurally similar analogs such as N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1797637-71-8) and N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1796961-73-3) are not linked to any identifiable patent filing with biological data, limiting their credibility as validated lead scaffolds .

Cancer Research Cytotoxicity Screening Patent-Linked Lead Compound

Pharmacophore Validation: 3,4,5-Trimethoxyphenyl Motif Confers Colchicine-Site Tubulin Binding Potential Absent in Non-TMP Thiazepane Analogs

The 3,4,5-trimethoxyphenyl (TMP) moiety is a validated pharmacophore for the colchicine binding site of β-tubulin, with extensive SAR demonstrating that its presence is a prerequisite for potent tubulin polymerization inhibition across diverse chemotypes (thiazoles, triazoles, quinolines, and stilbenes) [1]. Representative TMP-bearing compounds achieve tubulin polymerization IC50 values in the low micromolar to submicromolar range: for example, 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles exhibit IC50 values of 2.0–4.5 μM, and TMP-triazole hybrids reach IC50 = 4.8 μM [1][2]. In contrast, 1,4-thiazepane carboxamides lacking the TMP group, such as N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1797637-71-8), are not associated with tubulin binding activity in the literature . While direct tubulin polymerization IC50 data for CAS 1797738-10-3 itself are not yet publicly available, the presence of the TMP motif represents a class-level inference of tubulin-targeting potential that is structurally precluded in non-TMP analogs bearing alkyl or simple benzyl carboxamide substituents [1].

Tubulin Polymerization Inhibition Colchicine Binding Site Antimitotic Agents

3D Scaffold Advantage: 1,4-Thiazepane Core Offers Enhanced Conformational Sampling vs. Planar Heterocycles

The unoxidized 1,4-thiazepane core of CAS 1797738-10-3 provides a non-planar, saturated seven-membered ring scaffold with higher three-dimensional character (quantified by fraction of sp3-hybridized carbons, Fsp3) compared to flat aromatic heterocycles commonly used to display TMP motifs (e.g., thiazoles, triazoles, quinolines) [1]. Recent synthetic methodology publications have highlighted that 1,4-thiazepanes exhibit 'high 3D character' suitable for fragment-based screening library enrichment, an attribute correlated with improved clinical success rates in drug discovery campaigns [1][2]. The core 1,4-thiazepane scaffold demonstrates favorable aqueous solubility (~125 g/L at 25°C) and improved metabolic stability relative to analogous six-membered rings [3]. By contrast, the 5-oxo analog (CAS 1396560-76-1) introduces a ketone that flattens the ring conformation and alters hydrogen-bonding capacity, potentially reducing the 3D complexity advantage . This scaffold-level differentiation is relevant for procurement decisions where physicochemical and conformational properties influence downstream assay behavior independent of target engagement.

Fragment-Based Drug Discovery 3D Molecular Complexity Screening Library Design

Intermediate Assessment: Availability of High-Strength Differential Evidence for CAS 1797738-10-3 vs. Closest Analogs

An exhaustive search of primary literature, patent databases (Google Patents, WIPO Patentscope), PubChem, and reputable vendor technical datasheets reveals that no published head-to-head comparison study exists that directly measures CAS 1797738-10-3 against any named comparator under identical experimental conditions. No peer-reviewed publication indexed in PubMed explicitly reports biological activity data (IC50, Ki, EC50, etc.) for this specific compound as of the search date. The patent CN104610230A provides class-level biological exemplification but does not disaggregate individual compound data for all enumerated examples [1]. Consequently, the differential evidence presented above relies on class-level inference from the TMP pharmacophore literature, structural uniqueness assessment, and patent-disease linkage — all of which carry lower evidentiary weight than direct head-to-head quantitative comparisons. Users procuring this compound should anticipate generating their own comparative biological data and should not rely on existing public data to differentiate it quantitatively from close analogs such as CAS 1797637-71-8 or CAS 1796961-73-3.

Data Transparency Procurement Risk Assessment Comparative Pharmacology

Recommended Procurement and Application Scenarios for 7-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide Based on Current Evidence


Tubulin-Targeted Anticancer Lead Optimization Campaigns Requiring a Novel Thiazepane Scaffold with a Pre-Validated TMP Pharmacophore

Based on the class-level evidence that the 3,4,5-trimethoxyphenyl (TMP) motif confers colchicine-site tubulin binding (IC50 range 2.0–4.8 μM across diverse chemotypes) [1][2], CAS 1797738-10-3 is best deployed as a starting scaffold for structure–activity relationship (SAR) exploration in tubulin-targeted anticancer programs. Its simultaneous 7-phenyl and N-TMP substitution on an unoxidized 1,4-thiazepane core provides a distinct chemotype not represented in any other commercially listed analog, enabling the exploration of how the seven-membered thiazepane ring geometry modulates tubulin binding affinity relative to established TMP-bearing five- and six-membered heterocycles. The patent linkage to CN104610230A further supports its use in oncology-focused medicinal chemistry [3].

Fragment-Based and 3D Diversity-Oriented Screening Library Construction

The 1,4-thiazepane core offers enhanced three-dimensional character (Fsp3 > 0.5) compared to the planar aromatic heterocycles (Fsp3 < 0.3) typically used to display TMP motifs [4][5]. For screening library managers seeking to increase scaffold diversity and 'escape from flatland,' CAS 1797738-10-3 provides a saturated, conformationally flexible TMP-bearing fragment-like molecule with favorable core solubility (~125 g/L for the parent 1,4-thiazepane) [6]. This addresses a known gap in commercial screening collections, which are often dominated by sp2-rich compounds with poor physicochemical properties.

Comparative Chemical Biology Studies to Establish the Pharmacological Contribution of the 1,4-Thiazepane Scaffold vs. Other TMP-Bearing Heterocycles

Given the absence of direct comparative data for CAS 1797738-10-3, a high-value application is systematic side-by-side profiling against TMP-bearing thiazoles, triazoles, and quinolines to determine whether the 1,4-thiazepane scaffold offers advantages in tubulin binding affinity, selectivity, or cellular potency. Procurement alongside non-TMP thiazepane analogs (e.g., CAS 1797637-71-8) would enable internal scaffold-deconvolution studies, isolating the contribution of the TMP motif within the thiazepane chemotype . This approach generates proprietary comparative data that directly addresses the current evidence gap.

Patent-Landscape-Guarded Anticancer Lead Identification with Freedom-to-Operate Considerations

The compound's inclusion in CN104610230A (filing date: 2014, applicant: Nankai University) provides procurement teams with a clear patent provenance not available for many catalog-only thiazepane analogs [3]. For organizations conducting freedom-to-operate analyses before initiating internal drug discovery programs, selecting a compound with a documented patent trail enables more informed IP risk assessment compared to analogs of unknown origin lacking any patent disclosure.

Quote Request

Request a Quote for 7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.